2-(Trifluoromethyl)naphthalene-4-acetonitrile
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Overview
Description
2-(Trifluoromethyl)naphthalene-4-acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)naphthalene-4-acetonitrile may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-4-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylacetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
2-(Trifluoromethyl)naphthalene-4-acetonitrile is unique due to the presence of both a trifluoromethyl group and a naphthalene ring, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Properties
Molecular Formula |
C13H8F3N |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)11-7-9-3-1-2-4-12(9)10(8-11)5-6-17/h1-4,7-8H,5H2 |
InChI Key |
UMZCIHMZQGPABB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)(F)F |
Origin of Product |
United States |
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